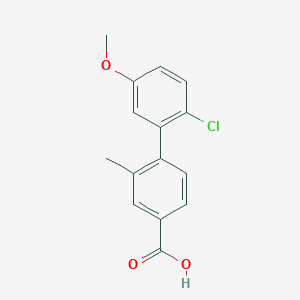
3-(2-Chloro-5-methoxyphenyl)-5-fluorobenzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Chloro-5-methoxyphenyl)-5-fluorobenzoic acid (CMPFBA) is an organic compound with a molecular formula of C9H7ClFO3. It is a white crystalline solid with a melting point of 155-156°C. CMPFBA has been used in a variety of scientific research applications, including organic synthesis, medicinal chemistry, and drug discovery. It has also been used in the synthesis of a wide range of organic compounds, including pharmaceuticals and other biologically active molecules.
Aplicaciones Científicas De Investigación
3-(2-Chloro-5-methoxyphenyl)-5-fluorobenzoic acid, 95% has been used in a variety of scientific research applications, including organic synthesis, medicinal chemistry, and drug discovery. It has been used in the synthesis of a wide range of organic compounds, including pharmaceuticals and other biologically active molecules. 3-(2-Chloro-5-methoxyphenyl)-5-fluorobenzoic acid, 95% has also been used in the synthesis of a variety of small molecules, including amino acids, peptides, and other compounds. Additionally, 3-(2-Chloro-5-methoxyphenyl)-5-fluorobenzoic acid, 95% has been used in the synthesis of a variety of compounds for medicinal chemistry research, including inhibitors of enzyme activity and other biologically active molecules.
Mecanismo De Acción
3-(2-Chloro-5-methoxyphenyl)-5-fluorobenzoic acid, 95% is an organic compound with a molecular formula of C9H7ClFO3. It is a white crystalline solid with a melting point of 155-156°C. 3-(2-Chloro-5-methoxyphenyl)-5-fluorobenzoic acid, 95% has been used in a variety of scientific research applications, including organic synthesis, medicinal chemistry, and drug discovery. The mechanism of action of 3-(2-Chloro-5-methoxyphenyl)-5-fluorobenzoic acid, 95% is not yet fully understood. However, it is believed that the compound may act as an inhibitor of certain enzymes, such as proteases and phosphatases. Additionally, 3-(2-Chloro-5-methoxyphenyl)-5-fluorobenzoic acid, 95% may act as an agonist or antagonist of certain receptors, such as G-protein coupled receptors.
Biochemical and Physiological Effects
3-(2-Chloro-5-methoxyphenyl)-5-fluorobenzoic acid, 95% has been used in a variety of scientific research applications, including organic synthesis, medicinal chemistry, and drug discovery. The biochemical and physiological effects of 3-(2-Chloro-5-methoxyphenyl)-5-fluorobenzoic acid, 95% are not yet fully understood. However, it is believed that the compound may act as an inhibitor of certain enzymes, such as proteases and phosphatases. Additionally, 3-(2-Chloro-5-methoxyphenyl)-5-fluorobenzoic acid, 95% may act as an agonist or antagonist of certain receptors, such as G-protein coupled receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(2-Chloro-5-methoxyphenyl)-5-fluorobenzoic acid, 95% has several advantages and limitations when used in laboratory experiments. One of the advantages of 3-(2-Chloro-5-methoxyphenyl)-5-fluorobenzoic acid, 95% is its low cost, which makes it an attractive choice for researchers. Additionally, 3-(2-Chloro-5-methoxyphenyl)-5-fluorobenzoic acid, 95% is relatively easy to synthesize, which makes it a convenient choice for laboratory experiments. However, 3-(2-Chloro-5-methoxyphenyl)-5-fluorobenzoic acid, 95% also has some limitations. For example, it is not very stable in the presence of light and air, which can make it difficult to store and use in laboratory experiments. Additionally, 3-(2-Chloro-5-methoxyphenyl)-5-fluorobenzoic acid, 95% is not very soluble in water, which can make it difficult to use in certain types of experiments.
Direcciones Futuras
The potential future applications of 3-(2-Chloro-5-methoxyphenyl)-5-fluorobenzoic acid, 95% are vast. Further research is needed to fully understand the biochemical and physiological effects of 3-(2-Chloro-5-methoxyphenyl)-5-fluorobenzoic acid, 95%, as well as its potential therapeutic applications. Additionally, further research is needed to develop improved methods for the synthesis and storage of 3-(2-Chloro-5-methoxyphenyl)-5-fluorobenzoic acid, 95%, as well as to improve its solubility in water. Additionally, further research is needed to develop methods to improve the stability of 3-(2-Chloro-5-methoxyphenyl)-5-fluorobenzoic acid, 95% in the presence of light and air. Finally, further research is needed to explore the potential applications of 3-(2-Chloro-5-methoxyphenyl)-5-fluorobenzoic acid, 95% in drug discovery and medicinal chemistry.
Métodos De Síntesis
3-(2-Chloro-5-methoxyphenyl)-5-fluorobenzoic acid, 95% can be synthesized through a two-step reaction. The first step involves the reaction of 2-chloro-5-methoxyphenol with 5-fluoro-1-chlorobenzene in the presence of sodium hydroxide and a suitable solvent. The second step involves the reaction of the resulting intermediate with acetic anhydride in the presence of a suitable catalyst. The overall reaction yields 3-(2-Chloro-5-methoxyphenyl)-5-fluorobenzoic acid, 95% as the final product.
Propiedades
IUPAC Name |
3-(2-chloro-5-methoxyphenyl)-5-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO3/c1-19-11-2-3-13(15)12(7-11)8-4-9(14(17)18)6-10(16)5-8/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQUESHFMOHYHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)C2=CC(=CC(=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50691023 |
Source


|
| Record name | 2'-Chloro-5-fluoro-5'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50691023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262009-83-5 |
Source


|
| Record name | 2'-Chloro-5-fluoro-5'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50691023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-(Methoxycarbonyl)thiophen-3-yl]-5-methoxybenzoic acid, 95%](/img/structure/B6406522.png)
![3-Fluoro-4-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, 95%](/img/structure/B6406524.png)
![2-Chloro-5-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, 95%](/img/structure/B6406528.png)
![2-Chloro-4-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, 95%](/img/structure/B6406529.png)
![6-Chloro-2-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, 95%](/img/structure/B6406530.png)
![4-Chloro-3-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid, 95%](/img/structure/B6406533.png)

![2-[5-(Methoxycarbonyl)thiophen-3-yl]-4-nitrobenzoic acid, 95%](/img/structure/B6406547.png)





